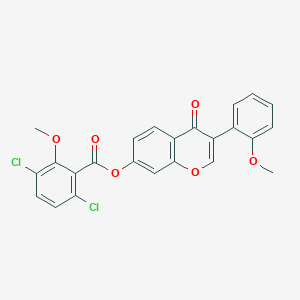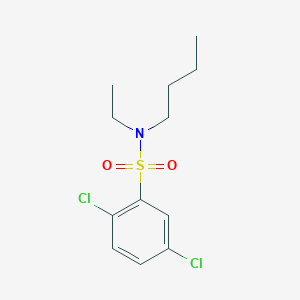![molecular formula C21H20N2O2S3 B4579929 3-[4-(3,4-二氢-1(2H)-喹啉基)-4-氧代丁基]-5-(2-噻吩基亚甲基)-2-硫代-1,3-噻唑烷-4-酮](/img/structure/B4579929.png)
3-[4-(3,4-二氢-1(2H)-喹啉基)-4-氧代丁基]-5-(2-噻吩基亚甲基)-2-硫代-1,3-噻唑烷-4-酮
描述
The chemical compound of interest belongs to a class of compounds known for their heterocyclic frameworks, incorporating elements like sulfur and nitrogen within their structure. These compounds, including thiazolidinones and quinolines, are often explored for their potential pharmacological activities and unique chemical properties.
Synthesis Analysis
The synthesis of compounds similar to the one specified involves multi-step chemical reactions, often starting from basic heterocyclic scaffolds. For example, substituted thiazolidine-2,4-diones are synthesized via cyclization reactions and further functionalized to introduce various substituents, enhancing their biological activity and chemical stability (Gupta, Ghosh, & Chandra, 2005).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocycles, which contribute to their complex chemical behavior and interaction with biological molecules. X-ray crystallography and NMR spectroscopy are common methods used for structural analysis, providing insights into the arrangement of atoms and the configuration of substituents (Asiri et al., 2011).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including electrophilic substitutions, condensations, and cyclizations, which allow for the introduction of diverse functional groups. The reactivity is often influenced by the electron-rich heterocycles, which can interact with electrophiles or participate in nucleophilic substitutions (Fathalla, Čajan, & Pazdera, 2000).
科学研究应用
降血糖应用
对具有相似结构的四唑并喹啉基甲氧基苯基-4-噻唑烷酮的研究显示出显著的体内降血糖活性。这些化合物是通过涉及相关化学前体的单罐缩合合成的。一些衍生物表现出葡萄糖耐受性显着改善,与二甲双胍等参考药物相当,突出了它们在管理糖尿病方面的潜力 (Deshmukh 等人,2017)。
电致变色和导电聚合物
对掺入苯并硒二唑、喹喔啉和噻吩并[3,2-b]噻吩单元的聚合物的研究探索了它们用于潜在电致变色应用的电化学性质。通过 Stille 偶联合成的新型聚合物展示了有希望的电致变色特性,包括颜色变化和快速转换时间,适用于智能窗口技术和电子显示器 (Toksabay 等人,2014)。
抗菌剂
已合成并评估了多种噻唑烷酮衍生物对一系列细菌和真菌菌株的抗菌特性。这些研究表明,某些基于噻唑烷酮的化合物表现出有效的抗菌活性,表明它们在开发新的抗菌剂方面的潜力 (Patel 等人,2012)。
多巴胺 D1 选择性激动剂
已研究了取代的六氢苯并[f]噻吩并[c]喹啉对多巴胺 D1 样受体的亲和力和选择性。这些化合物作为有效的和选择性的 D1 激动剂显示出有希望的结果,在帕金森病模型中具有显着的体内疗效,突出了它们的潜在治疗应用 (Michaelides 等人,1997)。
属性
IUPAC Name |
(5Z)-3-[4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S3/c24-19(22-11-3-7-15-6-1-2-9-17(15)22)10-4-12-23-20(25)18(28-21(23)26)14-16-8-5-13-27-16/h1-2,5-6,8-9,13-14H,3-4,7,10-12H2/b18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUKPSXQLXEAKX-JXAWBTAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCCN3C(=O)C(=CC4=CC=CS4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCCN3C(=O)/C(=C/C4=CC=CS4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-[4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4579867.png)

![2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4579871.png)
![N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4579879.png)
![2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4579881.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B4579885.png)
![N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B4579899.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4579908.png)

![N-(4-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B4579923.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B4579944.png)
